Vitamin K5 hydrochloride

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La Menadiona (clorhidrato) se puede sintetizar a partir de la vitamina K3 (2-metil-1,4-naftoquinona). El proceso implica la oxidación directa del 2-metil-naftaleno para producir vitamina K3, que luego se convierte en vitamina K5 a través de una serie de reacciones químicas . Las condiciones de reacción típicamente implican el uso de solventes apropiados y agentes reductores para prevenir la oxidación y la precipitación .

Métodos de Producción Industrial: En entornos industriales, la producción de Menadiona (clorhidrato) sigue una ruta sintética similar. El proceso está optimizado para lograr alta pureza y rendimiento. Se ha utilizado la cromatografía de gases para determinar la pureza y concentración del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: La Menadiona (clorhidrato) experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los grupos hidroxilo y amino del compuesto lo hacen reactivo en diferentes condiciones .

Reactivos y Condiciones Comunes:

Oxidación: El compuesto se puede oxidar para formar derivados de quinona.

Reducción: Las reacciones de reducción pueden convertir la forma quinona de nuevo a la forma hidroquinona.

Sustitución: El grupo amino puede participar en reacciones de sustitución, lo que lleva a la formación de varios derivados.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen diferentes derivados de quinona e hidroquinona, que tienen diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

Neuroprotective Applications

Vitamin K5 has been investigated for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases. Research indicates that derivatives of Vitamin K can protect neuronal cells from oxidative stress, which is a significant factor in conditions like Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection Against Oxidative Stress

A study demonstrated that Vitamin K5 and its analogs exhibited protective effects on mouse neuronal HT22 cells subjected to oxidative stress induced by glutamate exposure. The compounds were shown to prevent cell death without exhibiting cytotoxicity. The structure-activity relationship (SAR) analysis identified key molecular features necessary for neuroprotection, with specific derivatives outperforming traditional forms of Vitamin K in efficacy at lower concentrations .

| Compound | Concentration (nM) | Cell Viability (%) | Toxicity |

|---|---|---|---|

| Vitamin K5 | 10 | 95 | None |

| VK2 | 100 | 80 | None |

| VK5 Derivative 2q | 5 | 98 | None |

Antimicrobial Properties

Vitamin K5 has been explored for its antimicrobial properties, particularly as a treatment for dermatophytic infections. Its low toxicity profile makes it suitable for topical applications.

Application as an Antimicrobial Medicament

Research indicates that Vitamin K5 can effectively inhibit the growth of certain fungi and bacteria, making it a candidate for use in topical formulations for skin infections. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways within the pathogens .

| Microorganism | Inhibition Zone (mm) | Concentration Tested (mg/mL) |

|---|---|---|

| Trichophyton rubrum | 15 | 1 |

| Candida albicans | 12 | 1 |

| Staphylococcus aureus | 10 | 0.5 |

Food Preservation

Vitamin K5 also shows promise as a food preservative due to its antimicrobial activity and low toxicity. It can be used to extend the shelf life of various food products by preventing spoilage caused by microbial contamination.

Study on Food Preservation

A study evaluated the effectiveness of Vitamin K5 as a preservative in food matrices, demonstrating significant reductions in microbial load when incorporated into formulations. This application is particularly valuable in enhancing the safety and longevity of perishable goods .

| Food Matrix | Microbial Load Reduction (%) | Storage Duration (Days) |

|---|---|---|

| Dairy Products | 80 | 14 |

| Meat Products | 75 | 10 |

| Baked Goods | 70 | 7 |

Mecanismo De Acción

La Menadiona (clorhidrato) ejerce sus efectos a través de varios mecanismos:

Actividad Antimicrobiana: El compuesto interrumpe las membranas celulares de las bacterias y los hongos, lo que lleva a la muerte celular.

Fotosensibilizador: Actúa como un fotosensibilizador para la luz ultravioleta A, mejorando la inactivación de bacterias patógenas.

Inhibición Enzimática: La Menadiona (clorhidrato) puede inhibir enzimas específicas involucradas en el metabolismo microbiano.

Comparación Con Compuestos Similares

La Menadiona (clorhidrato) es única entre la familia de la vitamina K debido a sus fuertes propiedades antimicrobianas. Los compuestos similares incluyen:

Vitamina K1 (filoquinona): Principalmente involucrada en la coagulación de la sangre y el metabolismo óseo.

Vitamina K2 (menaquinona): Involucrada en la salud cardiovascular y el metabolismo óseo.

Vitamina K3 (menadiona): Una forma sintética utilizada en la alimentación animal y como precursor de otros derivados de la vitamina K.

La Menadiona (clorhidrato) destaca por su doble función como agente antimicrobiano y fotosensibilizador, lo que la hace valiosa en aplicaciones médicas e industriales .

Actividad Biológica

Vitamin K5 hydrochloride, also known as Synkamin hydrochloride, is a synthetic derivative of vitamin K3 (menadione) that has garnered attention for its unique biological activities, particularly in the realms of antimicrobial action and cancer treatment. This article delves into the compound's mechanisms, effects on cellular processes, and its potential applications based on diverse research findings.

This compound primarily acts as an inhibitor of pyruvate kinase M2 (PKM2) , an enzyme crucial in regulating glycolysis and energy metabolism in cells. The inhibition of PKM2 by Vitamin K5 affects the glycolytic pathway, which is vital for cancer cell proliferation and survival. The compound exhibits an IC50 value of approximately 28 μM , indicating its potency in inhibiting PKM2 activity .

Biochemical Pathways

The interaction of Vitamin K5 with PKM2 leads to significant metabolic alterations:

- Glycolytic Inhibition : By inhibiting PKM2, Vitamin K5 reduces the conversion of phosphoenolpyruvate to pyruvate, thereby limiting ATP production in rapidly proliferating cells such as cancer cells.

- Antioxidant Activity : Vitamin K5 can enhance the antimicrobial effects of UVA light against various bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting a dual role as both an antimicrobial agent and a photosensitizer .

Biological Effects

This compound has demonstrated various biological activities:

- Antimicrobial Properties : The compound enhances the efficacy of UVA light against bacterial species, indicating potential applications in treating infections .

- Anticancer Effects : Research indicates that Vitamin K5 can inhibit cancer cell growth through its action on PKM2, making it a candidate for further investigation in cancer therapies .

- Role in Coagulation : While primarily known for its anticoagulant properties, Vitamin K5's ability to prevent bleeding due to vitamin K deficiency highlights its importance in clinical settings.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antimicrobial Efficacy :

- A study demonstrated that Vitamin K5 significantly increased the antimicrobial activity of UVA light against Klebsiella pneumoniae, suggesting its potential use in photodynamic therapy.

- Cancer Cell Metabolism :

- Synergistic Effects with Other Compounds :

Data Tables

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Synonyms | Synkamin hydrochloride |

| IC50 (PKM2 Inhibition) | 28 μM |

| Solubility | Water-soluble |

| Antimicrobial Activity | Effective against multiple bacterial strains |

| Study Focus | Findings |

|---|---|

| Antimicrobial Efficacy | Enhanced UVA activity |

| Anticancer Effects | Inhibition of cancer cell growth |

| Metabolic Impact | Inhibition of PKM2 activity |

Propiedades

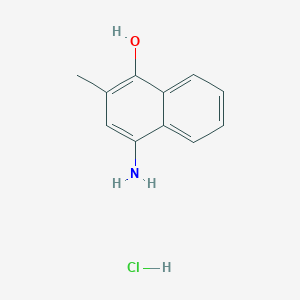

IUPAC Name |

4-amino-2-methylnaphthalen-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO.ClH/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13;/h2-6,13H,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRUOHAYVULQID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83-70-5 (Parent) | |

| Record name | Vitamin K5 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80883252 | |

| Record name | 4-Amino-2-methyl-1-naphthol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-24-5 | |

| Record name | 4-Amino-2-methyl-1-naphthol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vitamin K5 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitamin k5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenol, 4-amino-2-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Amino-2-methyl-1-naphthol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-methyl-1-naphthylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VITAMIN K5 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ4D3O924J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.